molecular formula C9H14O2 B14623025 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one CAS No. 58237-62-0

3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one

Katalognummer: B14623025
CAS-Nummer: 58237-62-0
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: MRXNOBDBXXVMTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one is a chemical compound belonging to the class of cyclopenta[c]pyrans This compound is characterized by a hexahydrocyclopenta ring fused with a pyran ring, and a ketone functional group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one typically involves the construction of the cyclopenta[c]pyran skeleton. One of the key synthetic routes includes a Pd(0)-catalyzed intramolecular allylic alkylation, which allows for the stereoselective construction of the core structure . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of renewable starting materials and green chemistry principles can further improve the sustainability of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the ketone group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one involves its interaction with specific molecular targets and pathways. The ketone group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one is unique due to its fused cyclopenta and pyran rings, along with the presence of a ketone functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

58237-62-0

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

3-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one

InChI

InChI=1S/C9H14O2/c1-6-5-7-3-2-4-8(7)9(10)11-6/h6-8H,2-5H2,1H3

InChI-Schlüssel

MRXNOBDBXXVMTR-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2CCCC2C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.